Undecanal
Overview
Description
Undecanal, also known as undecyl aldehyde, is an organic compound with the chemical formula C₁₁H₂₂O. It is an eleven-carbon aldehyde that appears as a colorless, oily liquid. This compound is naturally found in citrus oils and is commonly used as a component in perfumes due to its pleasant fragrance .
Mechanism of Action
Target of Action
Undecanal, also known as undecyl aldehyde, is an organic compound with the chemical formula C10H21CHO . It is an eleven-carbon aldehyde .
Biochemical Pathways
A study has shown that alkanes can be produced from free fatty acids in saccharomyces cerevisiae, suggesting a potential pathway for this compound .
Result of Action
This compound is a component of perfumes , suggesting it may have effects on olfactory receptors.
Action Environment
This compound is a colorless, oily liquid , suggesting it may be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Undecanal is a saturated fatty aldehyde that formally arises from the reduction of the carboxylic acid group of undecanoic acid . It is a component of essential oils from citrus plants like Citrus reticulata . It has a role as an antimycobacterial drug, a volatile oil component, and a plant metabolite
Cellular Effects
Research has shown that this compound can interact with olfactory receptors in human airway smooth muscle cells . The activation of certain olfactory receptors by this compound can modulate physiological processes in these cells . For instance, the activation of the olfactory receptor OR1D2 with bourgeonal led to an increase in cell contractility and the secretion of IL-8 and GM-CSF . Both effects were inhibited by the specific OR1D2 antagonist this compound .
Molecular Mechanism
It is known that this compound can act as an antagonist for certain olfactory receptors . For example, this compound can inhibit the effects of bourgeonal on the olfactory receptor OR1D2 . This suggests that this compound may exert its effects at the molecular level through binding interactions with certain biomolecules, potentially leading to changes in gene expression or enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecanal can be synthesized through various methods. One common method is the hydroformylation of decene. This process involves the reaction of decene with carbon monoxide and hydrogen in the presence of a rhodium catalyst to produce this compound .
Industrial Production Methods
In industrial settings, this compound is produced on a large scale using the hydroformylation process. This method is preferred due to its efficiency and ability to produce high yields of this compound. The reaction conditions typically involve high pressure and temperature to facilitate the conversion of decene to this compound .
Chemical Reactions Analysis
Types of Reactions
Undecanal undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form undecanoic acid.
Reduction: this compound can be reduced to form undecanol.
Substitution: this compound can undergo substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Undecanoic acid
Reduction: Undecanol
Substitution: Imines, acetals
Scientific Research Applications
Undecanal has a wide range of applications in scientific research, including its use in chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a starting material in the synthesis of various organic compounds.
Biology: In biological research, this compound is used as a model compound to study the interactions of aldehydes with biological molecules.
Medicine: this compound is used in the synthesis of pharmaceutical intermediates.
Industry: this compound is widely used in the fragrance industry as a component of perfumes and other scented products.
Comparison with Similar Compounds
Undecanal is similar to other medium-chain aldehydes, such as nonanal and decanal. it has unique properties that make it distinct from these compounds.
Nonanal: Nonanal is a nine-carbon aldehyde with a similar structure to this compound.
Decanal: Decanal is a ten-carbon aldehyde that is also similar to this compound.
2-Methylthis compound: This compound is a derivative of this compound with a methyl group attached to the second carbon.
Conclusion
This compound is a versatile compound with a wide range of applications in various fields Its unique properties and reactivity make it an important compound in scientific research and industry
Properties
IUPAC Name |
undecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPQYAYAQWNLME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021688 | |
Record name | Undecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [EPA ChAMP: Hazard Characterization] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless to slightly yellow liquid/sweet, fatty, floral odour | |
Record name | Undecanal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Undecanal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18495 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Undecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030941 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Undecanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/633/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
109.00 to 115.00 °C. @ 5.00 mm Hg | |
Record name | Undecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030941 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in most fixed oils, propylene glycol; insoluble in glycerol, water, 1 ml in 5 ml of 70% alcohol (in ethanol) | |
Record name | Undecanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/633/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.825-0.832 | |
Record name | Undecanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/633/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.06 [mmHg] | |
Record name | Undecanal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18495 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
112-44-7 | |
Record name | Undecanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecanal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04093 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | UNDECANAL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Undecanal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Undecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UNDECANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6P0A9PSHN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Undecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030941 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-4 °C | |
Record name | Undecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030941 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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